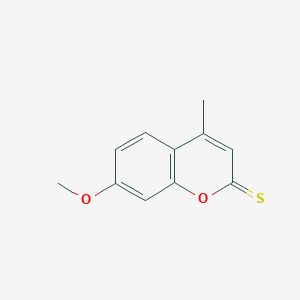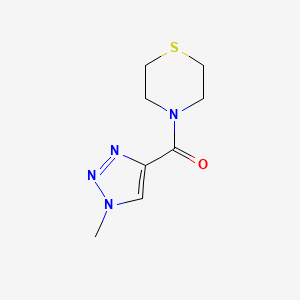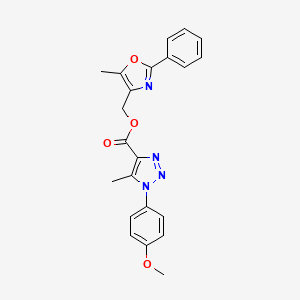
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, also known as PTCA, is a heterocyclic organic compound containing a thiazole ring and a carboxylic acid group. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. PTCA is a versatile compound that is used in a range of biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid and similar thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel. They function as both anodic and cathodic inhibitors, protecting steel surfaces effectively. Their inhibition efficiency is linked to concentration and inversely to temperature. These compounds create a protective film on mild steel, as evidenced by various spectroscopic techniques (Chaitra et al., 2016).
Synthesis of Heterocyclic Compounds
These compounds are used in the synthesis of various heterocyclic structures, including azirines and thiazoles. Such syntheses involve cross-coupling reactions and are important for the development of novel organic molecules with potential biological activities (Agafonova et al., 2021).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been evaluated for their antibacterial and antifungal properties. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as different fungal strains, making them candidates for further investigation in pharmaceutical research (Patel & Patel, 2015).
Antimalarial Activity
Some derivatives have exhibited significant antimalarial activity. They have been evaluated for their inhibitory potential against Plasmodium falciparum, and certain compounds have shown promising results. Docking studies have been used to understand their mechanism of action (Makam et al., 2014).
Anticancer Potential
Recent studies have synthesized novel pyridine-thiazole hybrid molecules, investigating their cytotoxic action against various cancer cell lines. Some compounds have shown high antiproliferative activity, suggesting potential as anticancer agents (Ivasechko et al., 2022).
Complexation with Metal Ions
These compounds have also been studied for their ability to complex with metal ions like zinc(II), magnesium(II), and calcium(II). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including coordination chemistry and material science (Matczak-Jon et al., 2010).
Luminescent Properties
Substituted this compound derivatives, known as pyridylthiazoles, have been studied for their luminescent properties. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in metal sensing and laser dyes (Grummt et al., 2007).
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLVDGBKGGNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216867-46-8 | |
| Record name | 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)


![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)

![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)
![4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole](/img/structure/B2723205.png)

![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)

![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)